![molecular formula C18H23N3O3S2 B2533202 N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-2-isopropyl-1-methyl-1H-imidazole-4-sulfonamide CAS No. 2034604-57-2](/img/structure/B2533202.png)

N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-2-isopropyl-1-methyl-1H-imidazole-4-sulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

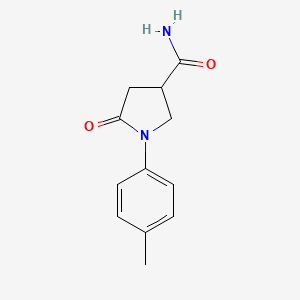

N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-2-isopropyl-1-methyl-1H-imidazole-4-sulfonamide is a useful research compound. Its molecular formula is C18H23N3O3S2 and its molecular weight is 393.52. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Ocular Hypotensive Activity

Derivatives of benzo[b]thiophene-2-sulfonamide, a class to which the compound belongs, have been investigated for their utility as inhibitors of ocular carbonic anhydrase. This property makes them potentially useful in treating glaucoma. Compounds like 6-hydroxybenzo[b]thiophene-2-sulfonamide have shown significant potency as ocular hypotensive agents (Graham et al., 1989).

Anticancer and Antiviral Properties

Celecoxib derivatives, which include similar structures, have been synthesized and evaluated for anti-inflammatory, analgesic, antioxidant, anticancer, and anti-Hepatitis C Virus (HCV) activities. These compounds have shown promising results in not causing tissue damage in vital organs compared to controls, and some displayed modest inhibition of HCV activity (Küçükgüzel et al., 2013).

Antitumor and Antibacterial Agents

A novel series of related compounds has been synthesized and evaluated for their in vitro activity against various human tumor cell lines, showing higher activity than standard drugs in some cases. Additionally, these compounds exhibited high activity against both Gram-positive and Gram-negative bacteria (Hafez et al., 2017).

Electrophysiological Activity

The synthesis and activity of N-substituted imidazolylbenzamides or benzene-sulfonamides, which are structurally similar, indicate that the 1H-imidazol-1-yl moiety can be used to produce class III electrophysiological activity in the N-substituted benzamide series (Morgan et al., 1990).

Inhibition of Carbonic Anhydrase Isoenzymes

A series of N-(5-methyl-isoxazol-3-yl/1,3,4-thiadiazol-2-yl)-4-(3-substitutedphenylureido) benzenesulfonamide derivatives has been designed and synthesized, demonstrating weak inhibition against human carbonic anhydrase isoforms (Mishra et al., 2016).

Radio Sensitization in Cancer Treatment

Some imidazo[2,1-b][1,3]benzothiazole derivatives, related in structure, have been synthesized as effective radiosensitizers and anticarcinogenic compounds. They have shown considerable in vitro anticancer activity against various cancer cell lines, suggesting their potential in enhancing the effectiveness of radiotherapy (Majalakere et al., 2020).

Mecanismo De Acción

Target of Action

Compounds with similar structures, such as benzo[b]thiophene derivatives, have been found to interact with various enzymes and receptors .

Mode of Action

It is known that benzo[b]thiophene derivatives can interact with their targets through various mechanisms, including inhibition or activation of enzymatic activity .

Biochemical Pathways

Benzo[b]thiophene derivatives have been found to influence various biochemical pathways, including those involved in inflammation and cancer .

Pharmacokinetics

Similar compounds have been found to exhibit various pharmacokinetic properties .

Result of Action

Benzo[b]thiophene derivatives have been found to exhibit various biological effects, including anti-inflammatory and anticancer activities .

Action Environment

Factors such as temperature, ph, and the presence of other molecules can influence the action of similar compounds .

Propiedades

IUPAC Name |

N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-1-methyl-2-propan-2-ylimidazole-4-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23N3O3S2/c1-12(2)17-20-16(10-21(17)4)26(23,24)19-11-18(3,22)15-9-13-7-5-6-8-14(13)25-15/h5-10,12,19,22H,11H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISGFHTCRYDFOHJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NC(=CN1C)S(=O)(=O)NCC(C)(C2=CC3=CC=CC=C3S2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23N3O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[3-(1,3-dioxobenzo[de]isoquinolin-2-yl)propyl]-N-(4-phenoxyphenyl)adamantane-1-carboxamide](/img/structure/B2533120.png)

![6-Chloro-N-methyl-N-[(1-methylbenzimidazol-2-yl)methyl]pyridine-2-carboxamide](/img/structure/B2533121.png)

![2-[1-(3-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2533125.png)

![4-(2-((7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamido)benzamide](/img/structure/B2533127.png)

![2-(3-(4-chlorophenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-phenethylacetamide](/img/structure/B2533128.png)

![N~4~-(2,5-dimethoxyphenyl)-N~6~-(4-methylbenzyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2533129.png)

![(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-4-(N,N-diethylsulfamoyl)benzamide](/img/structure/B2533133.png)

![N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)picolinamide](/img/structure/B2533140.png)

![2-(2,4-difluorophenoxy)-N-(2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)acetamide](/img/structure/B2533142.png)